Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid

Description

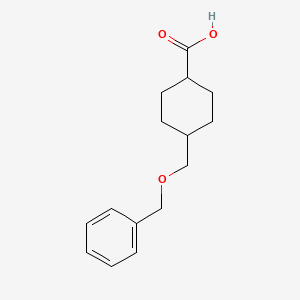

Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

4-(phenylmethoxymethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H20O3/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,17) |

InChI Key |

SOTOIQLCZHSJLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1COCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanecarboxylic acid.

Substitution Reaction: The benzyloxy group is introduced at the 4-position of the cyclohexane ring through a substitution reaction. This can be achieved using benzyl alcohol and a suitable catalyst under controlled conditions.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can form ionic interactions with basic amino acid residues, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogues include:

| Compound Name (IUPAC) | Molecular Formula | Substituents | Functional Groups | Key Applications |

|---|---|---|---|---|

| Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid | C₁₅H₁₈O₃ | (Benzyloxy)methyl at trans-4 | Carboxylic acid, ether | Drug intermediates, protective group studies |

| trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | C₈H₁₆ClNO₂ | 4-Amino group (trans), acetic acid | Amine, carboxylic acid (hydrochloride salt) | Chelation agents, peptide synthesis |

| trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic acid | C₂₄H₂₇NO₄ | Fmoc-protected methylamino group at trans-4 | Carboxylic acid, carbamate (Fmoc) | Solid-phase peptide synthesis |

Physicochemical Properties

- Lipophilicity: The benzyloxy group in the target compound increases logP compared to the hydrophilic hydrochloride salt of the 4-amino analogue. The Fmoc derivative exhibits moderate solubility in organic solvents due to its bulky protective group.

- Solubility: Target compound: Low water solubility (ether group dominates); soluble in DCM or THF. 4-Amino analogue (hydrochloride): High water solubility due to ionic character . Fmoc derivative: Soluble in DMF or DMSO, aligning with peptide synthesis conditions .

- pKa: Carboxylic acid groups in all compounds have pKa ~4.5–5.0. The 4-amino analogue’s amine (pKa ~9–10) is protonated at physiological pH, enhancing solubility.

Stability and Functional Utility

- Benzyloxy Group: Stable under basic conditions but cleavable via hydrogenolysis (H₂/Pd), useful in deprotection strategies.

- Fmoc Group : Base-labile (removed with piperidine), ideal for stepwise synthesis .

- Amino Group (Hydrochloride): Protonated amine resists nucleophilic attack, enhancing stability in aqueous media .

Biological Activity

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid (CAS: 2304449-48-5) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₀O₃

- Molecular Weight : 248.3181 g/mol

- Purity : ≥ 95%

The compound features a benzyloxy group and a carboxylic acid, which contribute to its reactivity and biological interactions. Its structure is crucial for its pharmacological activities.

This compound's mechanism of action is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Ionic Interactions : The acidic nature allows for ionic interactions with basic amino acids in proteins, enhancing binding stability.

- Hydrophobic Interactions : The benzyloxy group contributes to hydrophobic interactions, influencing the compound's affinity for lipid membranes and proteins .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit anti-inflammatory properties. It has been investigated for its potential to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Properties

The compound has shown promise in cancer research, particularly as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are involved in apoptosis regulation. Modifications at the carboxylic acid position have been linked to enhanced binding affinities and increased cellular activity against cancer cell lines, suggesting that structural optimization could lead to more effective anticancer agents .

Case Studies

- In Vitro Studies : A study evaluated the interaction of this compound with cancer cell lines, demonstrating its ability to induce apoptosis through modulation of Bcl-2 family proteins. The compound showed IC50 values comparable to established inhibitors, indicating significant potential in cancer therapy .

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates and improved survival outcomes in xenograft models of cancer. These findings support further exploration of this compound as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trans-4-methylcyclohexanecarboxylic acid | C₈H₁₄O₂ | Lacks the benzyloxy substituent; simpler structure |

| 4-benzyloxycyclohexanecarboxylic acid | C₁₅H₁₈O₃ | Similar structure but differs in stereochemistry |

| Benzyl 4-cyclohexanecarboxylate | C₁₅H₁₈O₂ | Ester derivative; different functional group |

This compound's unique combination of functional groups enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What role does the trans-cyclohexane conformation play in drug-target interactions?

- Methodology :

- Docking studies : Simulate binding poses with target proteins (e.g., plasminogen activator inhibitor) using software like AutoDock. The rigid trans conformation may stabilize hydrophobic interactions in enzyme active sites .

- Comparative crystallography : Resolve co-crystal structures of derivatives with targets to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.